(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(4-ethoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the functional groups sequentially. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and sustainability of the production process. These methods allow for better control over reaction parameters and can lead to higher throughput compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential therapeutic properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the biological activities of this specific compound and its derivatives.
Medicine
In medicine, the compound’s potential as a drug candidate is of significant interest. Its ability to interact with biological targets and pathways makes it a promising candidate for the development of new pharmaceuticals. Studies are conducted to evaluate its efficacy, safety, and mechanism of action in various disease models.
Industry
Industrially, (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its derivatives may also find applications in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share a similar chromene core and are known for their diverse biological activities, including anticancer and antibacterial properties.
Coumarin Derivatives: Coumarins are widely studied for their anticoagulant, antimicrobial, and anticancer activities. They share structural similarities with chromenes and can be used as a reference for comparison.
Uniqueness
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-ETHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzenesulfonamido group, in particular, may contribute to its enhanced biological activity and specificity compared to other chromene derivatives.
Properties
Molecular Formula |
C24H20ClN3O5S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-ethoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-2-32-19-11-9-18(10-12-19)26-23(29)21-15-16-5-3-4-6-22(16)33-24(21)27-28-34(30,31)20-13-7-17(25)8-14-20/h3-15,28H,2H2,1H3,(H,26,29)/b27-24- |
InChI Key |
PVDVGOKWAHQRSH-PNHLSOANSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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